1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone
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Overview
Description
1-[2-(4-Fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of fluorine and iodine atoms, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a condensation reaction between 4-fluoroaniline and 4-iodobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This leads to a calming effect, making it useful for treating anxiety and seizures .
Comparison with Similar Compounds
Similar Compounds
1-(4-iodophenyl)ethan-1-one: Shares the iodine atom but lacks the benzodiazepine core.
2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene: Contains both fluorine and iodine atoms but has a different core structure
Uniqueness
1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one is unique due to its specific combination of fluorine and iodine atoms within the benzodiazepine framework. This unique structure can result in distinct pharmacological properties and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H18FIN2O |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1,5-benzodiazepin-1-yl]ethanone |
InChI |
InChI=1S/C23H18FIN2O/c1-15(28)27-22-5-3-2-4-20(22)26-21(16-8-12-19(25)13-9-16)14-23(27)17-6-10-18(24)11-7-17/h2-13,23H,14H2,1H3 |
InChI Key |
POHAVFFZMLABAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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